Cas no 15995-50-3 (N-phenylbicyclo[2.2.1]heptan-2-amine)

N-Phenylbicyclo[2.2.1]heptan-2-amine is a bicyclic amine derivative featuring a rigid norbornane scaffold with a phenyl substituent. Its unique structural framework imparts steric hindrance and conformational stability, making it valuable in synthetic chemistry and pharmaceutical research. The compound's bicyclic core enhances rigidity, which can be leveraged in ligand design or as a building block for bioactive molecules. Its amine functionality allows for further derivatization, enabling applications in catalysis, material science, or medicinal chemistry. The phenyl group introduces aromatic character, potentially influencing electronic properties and binding interactions. This combination of features makes it a versatile intermediate for specialized chemical synthesis.
N-phenylbicyclo[2.2.1]heptan-2-amine structure
15995-50-3 structure
Product Name:N-phenylbicyclo[2.2.1]heptan-2-amine
CAS No:15995-50-3
MF:C13H17N
MW:187.280783414841
CID:50280
PubChem ID:12466395
Update Time:2025-10-18

N-phenylbicyclo[2.2.1]heptan-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-Phenyl-2-aminonorbornane
    • exo-2-(phenylamino)norbornane
    • exo-2-phenylaminonorbornane
    • N-exo-bicyclo[2.2.1]hept-2-yl-aniline
    • N-phenylbicyclo[2.2.1]hept-2-amine
    • N-phenylbicyclo[2.2.1]heptan-2-amine
    • 2-Norbornanamine,N-phenyl- (8CI)
    • DTXSID201289251
    • EN300-167724
    • 15995-50-3
    • SCHEMBL3549036
    • AKOS010562633
    • Inchi: 1S/C13H17N/c1-2-4-12(5-3-1)14-13-9-10-6-7-11(13)8-10/h1-5,10-11,13-14H,6-9H2
    • InChI Key: SFCLMYIWOIJNAD-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1)C1CC2CCC1C2

Computed Properties

  • Exact Mass: 187.13600
  • Monoisotopic Mass: 187.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 3.36010

N-phenylbicyclo[2.2.1]heptan-2-amine Pricemore >>

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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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